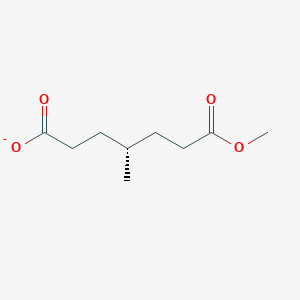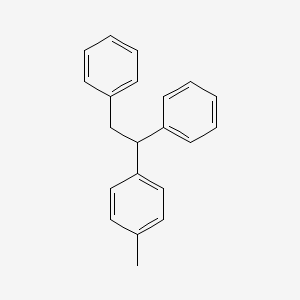
Benzene, 1-(1,2-diphenylethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1,2-diphenylethyl)-4-methyl- is an organic compound characterized by a benzene ring substituted with a 1,2-diphenylethyl group and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,2-diphenylethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,2-diphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzene, 1-(1,2-diphenylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction may produce diphenylethane derivatives.
科学的研究の応用
Benzene, 1-(1,2-diphenylethyl)-4-methyl- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1-(1,2-diphenylethyl)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its molecular interactions and pathways are essential to understand its full range of activities.
類似化合物との比較
Similar Compounds
Stilbene: An organic compound with a similar diphenylethylene structure but without the methyl substitution.
Phenylacetaldehyde: Contains a phenyl group and an aldehyde functional group, differing in structure and reactivity.
Uniqueness
Benzene, 1-(1,2-diphenylethyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
67879-22-5 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
1-(1,2-diphenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-14-20(15-13-17)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3 |
InChIキー |
PQGQBKVVEREGSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)


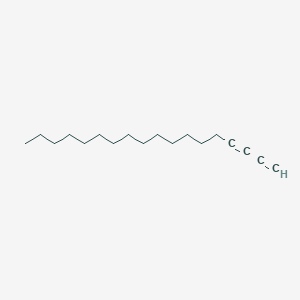
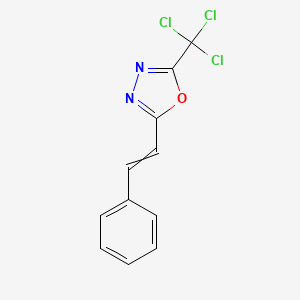

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
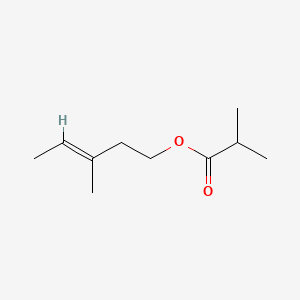
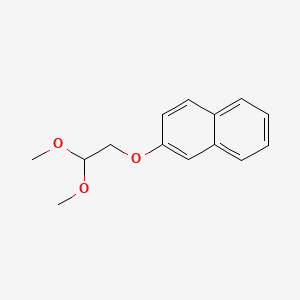
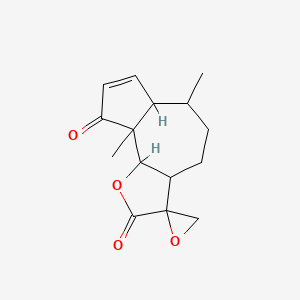
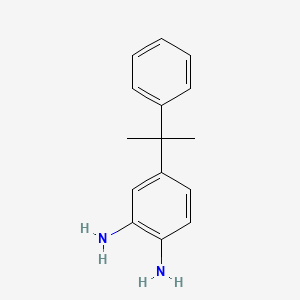
![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)

